

An In-depth Technical Guide to 1,3-Dibromo-5-fluorobenzene

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Compound of Interest

Compound Name: 1,3-Dibromo-5-fluorobenzene

Cat. No.: B075295

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Halogenated Building Block

1,3-Dibromo-5-fluorobenzene, identified by the CAS number 1435-51-4, is a significant aryl fluorinated building block in modern organic synthesis.^[1] Its strategic placement of two bromine atoms and one fluorine atom on the benzene ring imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science synthesis. The fluorine atom, in particular, can influence the electronic properties of the final molecule, which is a critical consideration in designing new drug candidates and advanced materials.

Core Properties and Identification

A clear understanding of the physicochemical properties of **1,3-Dibromo-5-fluorobenzene** is fundamental to its effective use in the laboratory.

| Property | Value | Source(s) |
|---------------------------------------|---|---|
| CAS Number | 1435-51-4 | [1] [2] [3] |
| Molecular Formula | C ₆ H ₃ Br ₂ F | [1] [2] [3] |
| Molecular Weight | 253.89 g/mol | [1] [2] |
| Appearance | Clear, colorless to light yellow liquid | [3] [4] |
| Boiling Point | 204-206 °C at 768 mmHg | [1] [3] [5] |
| Density | 2.018 g/mL at 25 °C | [1] [3] [5] |
| Refractive Index (n _{20/D}) | 1.577 | [1] [3] [5] |
| InChI Key | ASWYHZXKFSLNLN- UHFFFAOYSA-N | [4] [5] |
| SMILES | Fc1cc(Br)cc(Br)c1 | [4] [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **1,3-Dibromo-5-fluorobenzene**.

- ¹H NMR: The proton NMR spectrum is a key tool for structural verification.[\[6\]](#)
- ¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton.
- Mass Spectrometry (MS): This technique confirms the molecular weight and isotopic distribution characteristic of a dibrominated compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-F and C-Br stretching frequencies.

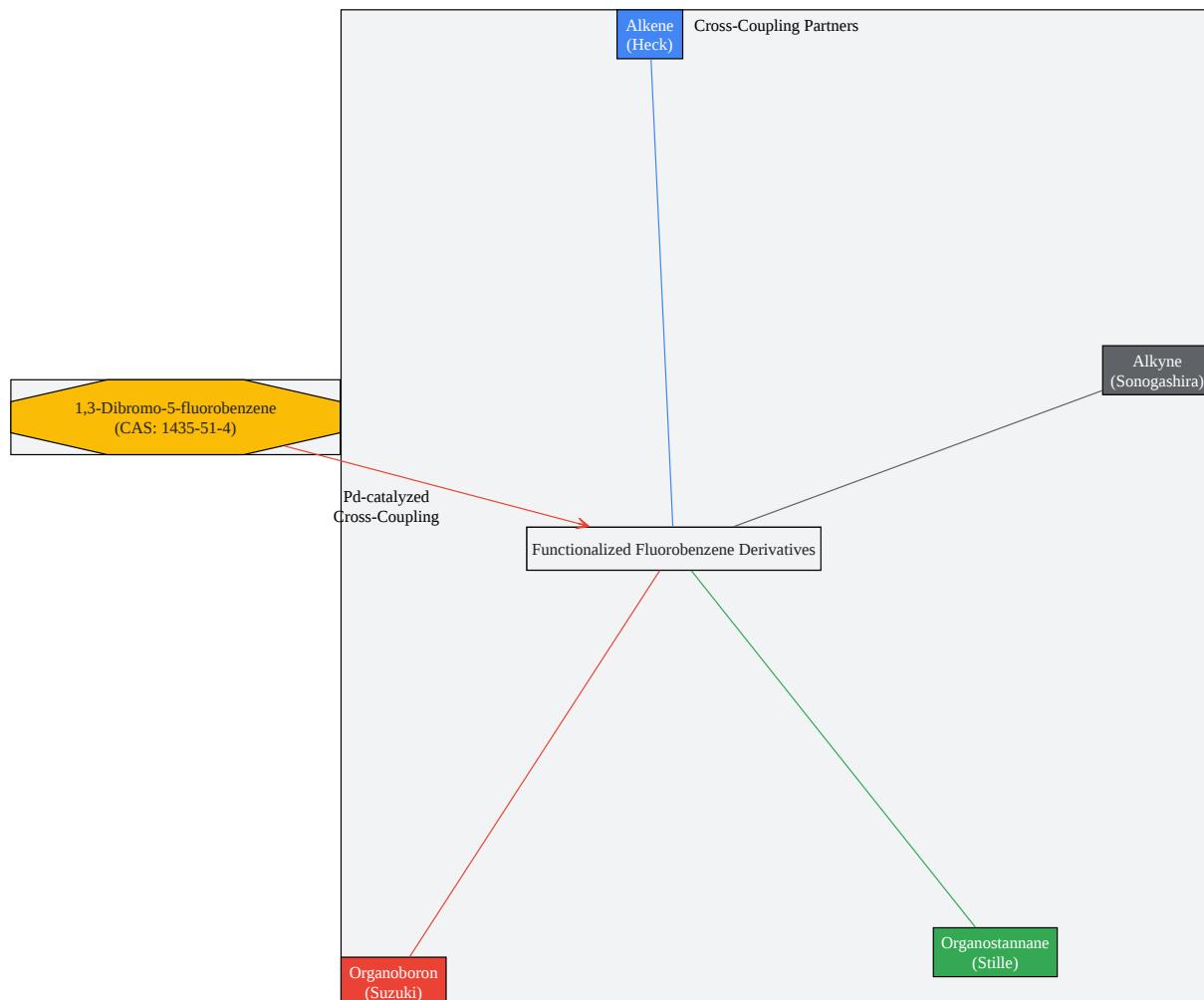
Synthesis and Reactivity: A Chemist's Gateway to Complexity

The synthetic utility of **1,3-Dibromo-5-fluorobenzene** lies in its capacity to undergo selective cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms can be exploited to achieve regioselective functionalization.

This compound is a common substrate in several named reactions, including:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Stille Coupling: Reaction with organostannanes.[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Heck Coupling: Reaction with alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes.
- Negishi Coupling: Reaction with organozinc reagents.

The diagram below illustrates the general reactivity of **1,3-Dibromo-5-fluorobenzene** in these pivotal cross-coupling reactions.



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Caption: Reactivity of **1,3-Dibromo-5-fluorobenzene** in cross-coupling reactions.

Key Applications in Research and Development

The versatility of **1,3-Dibromo-5-fluorobenzene** makes it a critical component in several areas of chemical innovation.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents. Its structure allows for the precise introduction of functional groups necessary for biological activity.
- **Agrochemicals:** This compound is instrumental in creating advanced pesticides and herbicides, contributing to improved crop protection.
- **Materials Science:** It is used in the synthesis of specialty polymers and advanced materials, imparting enhanced thermal stability and chemical resistance.
- **Medicinal Chemistry:** It aids in structure-activity relationship (SAR) studies, helping scientists understand how molecular modifications affect a compound's therapeutic properties.
- **Isotope Labeling:** The deuterated form, **1,3-Dibromo-5-fluorobenzene-d3**, is used as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[8][9]

Safety and Handling

Proper handling of **1,3-Dibromo-5-fluorobenzene** is essential to ensure laboratory safety. The following table summarizes its GHS hazard information.

| GHS Information | Description | Source(s) |
|--------------------------|--|--|
| Pictogram | GHS07 (Exclamation Mark) | [10] |
| Signal Word | Warning | [10] [11] [12] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] [11] [12] |
| Precautionary Statements | P261: Avoid breathing fumes/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] [11] [12] |

Handling Recommendations:

- Work in a well-ventilated area, preferably a fume hood.[\[13\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[13\]](#)
- Avoid contact with skin and eyes.[\[13\]](#)
- Store in a tightly closed container in a cool, dry place.[\[13\]](#)

Experimental Protocol: Stille Coupling for Ligand Synthesis

An exemplary application of **1,3-Dibromo-5-fluorobenzene** is in the synthesis of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene via a Stille reaction.[1][5][7]

Objective: To synthesize 5-fluoro-1,3-di(2-pyridyl)benzene from **1,3-Dibromo-5-fluorobenzene** and 2-(tri-n-butylstannyl)pyridine.

Materials:

- **1,3-Dibromo-5-fluorobenzene**
- 2-(tri-n-butylstannyl)pyridine
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Anhydrous solvent (e.g., Toluene or DMF)
- Inert atmosphere (Nitrogen or Argon)

Methodology:

- Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve **1,3-Dibromo-5-fluorobenzene** in the anhydrous solvent.
- Reagent Addition: Add 2-(tri-n-butylstannyl)pyridine (2.2 equivalents) to the solution.
- Catalyst Introduction: Add the palladium catalyst (typically 1-5 mol%).
- Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction and perform an aqueous work-up to remove inorganic byproducts.
- Purification: Purify the crude product by column chromatography to isolate the desired 5-fluoro-1,3-di(2-pyridyl)benzene.

The following diagram outlines this experimental workflow.



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Caption: Workflow for the synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene.

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